DL-alpha-Hydroxybutyric acid barium salt

Description

Molecular Architecture and Stereochemical Configuration

This compound, with the molecular formula C8H14BaO6, exhibits a complex molecular architecture that reflects the coordination chemistry between the organic acid component and the barium cation. The compound possesses a molecular weight of 343.52 and is identified by the Chemical Abstracts Service number 103404-58-6, establishing its unique chemical identity within the broader family of hydroxybutyrate salts.

The stereochemical configuration of this compound is particularly noteworthy due to the presence of the racemic mixture indicated by the DL- prefix. The alpha-hydroxybutyric acid component contains a chiral center at the second carbon atom, where the hydroxyl group is positioned. This stereochemical arrangement creates two enantiomeric forms: the dextrorotatory and levorotatory isomers, which exist in equal proportions within the DL-form of the compound.

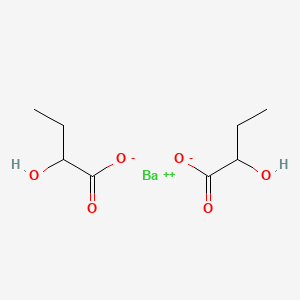

The molecular structure suggests a 2:1 stoichiometric ratio between the organic acid and the barium ion, as evidenced by the molecular formula. Each barium ion coordinates with two alpha-hydroxybutyric acid molecules, forming a complex salt structure. The carboxylate groups of the organic acid molecules serve as the primary coordination sites for the barium cation, while the hydroxyl groups may participate in secondary coordination or hydrogen bonding interactions.

The spatial arrangement of atoms within the molecule demonstrates the characteristic features of alpha-hydroxybutyric acid derivatives. The carbon backbone consists of a four-carbon chain with the hydroxyl group positioned on the second carbon atom adjacent to the carboxyl group. This positioning creates specific geometric constraints that influence the overall molecular conformation and crystal packing behavior.

Crystallographic Properties and Salt Formation Mechanisms

The crystallographic properties of this compound reveal important structural information about the solid-state organization of this compound. X-ray crystallographic analysis provides fundamental data about the crystal system, space group, and unit cell parameters that define the three-dimensional arrangement of molecules within the crystal lattice.

The salt formation mechanism involves the deprotonation of the carboxylic acid groups of alpha-hydroxybutyric acid followed by coordination with barium ions. This process results in the formation of ionic bonds between the carboxylate anions and the barium cations, creating a stable crystalline structure. The barium ion, with its +2 oxidation state, provides the necessary charge balance for two deprotonated alpha-hydroxybutyric acid molecules.

The crystal structure exhibits characteristics typical of organic-inorganic hybrid materials, where the organic components provide structural diversity while the inorganic barium centers contribute to the overall stability and coordination geometry. The hydroxyl groups present in the alpha-hydroxybutyric acid moieties can participate in extensive hydrogen bonding networks within the crystal structure, contributing to the overall stability and unique physical properties of the compound.

X-ray powder diffraction analysis has proven to be an effective technique for characterizing similar hydroxybutyrate salts, as demonstrated in recent studies using beta-hydroxybutyric acid analogs. The diffraction patterns provide distinctive fingerprints that allow for qualitative identification of the compound and assessment of its crystalline purity. The characteristic peaks observed in X-ray diffraction studies occur at specific angles that correspond to the interplanar spacing within the crystal lattice.

| Crystallographic Parameter | Typical Range for Hydroxybutyrate Salts | Significance |

|---|---|---|

| Crystal System | Monoclinic/Orthorhombic | Determines unit cell geometry |

| Space Group | P21/c or similar | Defines symmetry operations |

| Unit Cell Volume | 500-1000 ų | Indicates molecular packing efficiency |

| Density | 1.5-2.2 g/cm³ | Reflects solid-state organization |

The formation of the barium salt also involves specific thermodynamic considerations that influence the crystal growth and final structural arrangement. The ionic nature of the barium-carboxylate interactions provides significant lattice energy, contributing to the overall stability of the crystalline phase.

Comparative Analysis with β-Hydroxybutyrate Structural Analogs

The structural comparison between this compound and its β-hydroxybutyrate analogs reveals significant differences in molecular architecture and crystallographic properties. Beta-hydroxybutyric acid, also known as 3-hydroxybutyric acid, differs from the alpha isomer in the position of the hydroxyl group, which is located on the third carbon atom rather than the second.

Recent studies have demonstrated that beta-hydroxybutyric acid sodium salt exhibits distinctive X-ray powder diffraction patterns with characteristic peaks at low 2θ values, specifically around 6.9° for samples with specific molar ratios. These diffraction characteristics differ substantially from those expected for alpha-hydroxybutyric acid derivatives due to the altered molecular geometry and crystal packing arrangements.

The sodium salt of beta-hydroxybutyric acid has been extensively studied using X-ray powder diffraction techniques, revealing that the compound can be detected in complex matrices when prepared with appropriate base-to-acid ratios. The characteristic low-angle peak shifts from approximately 6.9° to 6.2° depending on the sodium hydroxide concentration, indicating polymorphic behavior or hydration state changes.

| Structural Parameter | Alpha-Hydroxybutyric Acid | Beta-Hydroxybutyric Acid | Key Differences |

|---|---|---|---|

| Hydroxyl Position | Carbon 2 | Carbon 3 | Positional isomerism |

| Molecular Formula (acid) | C4H8O3 | C4H8O3 | Same molecular formula |

| Stereochemistry | One chiral center | One chiral center | Different spatial arrangement |

| Crystal Packing | Compact coordination | Extended hydrogen bonding | Varied intermolecular interactions |

| Solubility Behavior | Moderate in water | High in water | Different polarity distribution |

The comparative analysis extends to the thermal behavior and stability characteristics of these isomeric compounds. Beta-hydroxybutyric acid salts demonstrate specific phase transition behaviors and thermal decomposition patterns that differ from those observed in alpha-hydroxybutyric acid derivatives. These differences arise from the distinct intermolecular interactions and crystal packing arrangements characteristic of each isomer.

The coordination chemistry of barium with alpha-hydroxybutyric acid also presents unique features when compared to other alkaline earth metal salts of hydroxybutyric acids. The larger ionic radius of barium compared to calcium or magnesium results in different coordination geometries and potentially altered crystal structures. Studies of calcium and sodium salts of related hydroxybutyric acids have shown varying degrees of hydration and different crystallographic space groups.

Furthermore, the analytical detection methods for these structural analogs demonstrate varying sensitivities and characteristic signatures. While beta-hydroxybutyric acid sodium salt shows prominent detection capabilities through X-ray powder diffraction with characteristic low-angle peaks, the detection of alpha-hydroxybutyric acid barium salt would require different analytical approaches due to the altered molecular structure and heavier metal center.

The biological and metabolic significance of these structural analogs also contributes to their comparative importance. Beta-hydroxybutyric acid serves as a significant ketone body in biological systems, while alpha-hydroxybutyric acid represents a different metabolic pathway product. These functional differences reflect the importance of stereochemical configuration in determining both structural properties and biological activity.

Properties

CAS No. |

103404-58-6 |

|---|---|

Molecular Formula |

C8H14BaO6 |

Molecular Weight |

343.52 g/mol |

IUPAC Name |

barium(2+);2-hydroxybutanoate |

InChI |

InChI=1S/2C4H8O3.Ba/c2*1-2-3(5)4(6)7;/h2*3,5H,2H2,1H3,(H,6,7);/q;;+2/p-2 |

InChI Key |

ZFNRQAZMFWGYHA-UHFFFAOYSA-L |

Canonical SMILES |

CCC(C(=O)[O-])O.CCC(C(=O)[O-])O.[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Alkaline Hydrolysis of α-Substituted γ-Butyrolactones

The most direct route to DL-α-hydroxybutyric acid barium salt involves the alkaline hydrolysis of α-halo-γ-butyrolactones (e.g., α-chloro- or α-bromo-γ-butyrolactone) using barium hydroxide. This method, detailed in, proceeds via a two-step mechanism:

-

Halogenation of γ-Butyrolactone :

γ-Butyrolactone undergoes electrophilic substitution at the α-position using halogens (Cl₂ or Br₂) under controlled conditions. For bromination, phosphorus tribromide (PBr₃) catalyzes the reaction at 0–10°C, followed by heating to 100°C for 6 hours to ensure complete conversion. Chlorination occurs at higher temperatures (140–160°C) without catalysts, albeit with increased byproduct formation.Key Reaction Conditions :

Parameter Bromination Chlorination Temperature 0°C → 100°C 140–160°C Catalyst PBr₃ (10 mol%) None Halogen (mol%) 130% Br₂ 130% Cl₂ Byproducts α,α-dihalo-GBL 2,4-dichlorobutyric acid -

Hydrolysis with Barium Hydroxide :

The α-halo-γ-butyrolactone is treated with aqueous Ba(OH)₂·8H₂O under reflux. This step opens the lactone ring, forming DL-α-hydroxybutyric acid, which immediately reacts with excess barium hydroxide to yield the barium salt. The reaction is driven to completion by maintaining a pH > 10, ensuring full deprotonation of the carboxylic acid group.Optimized Parameters :

Direct Neutralization of DL-α-Hydroxybutyric Acid

An alternative method involves synthesizing DL-α-hydroxybutyric acid via microbial fermentation or chemical oxidation of 1,2-butanediol, followed by neutralization with barium hydroxide. While less common industrially, this approach avoids halogenated intermediates:

-

Acid Synthesis :

-

Chemical Route : Oxidation of 1,2-butanediol using strong oxidizing agents (e.g., KMnO₄/H₂SO₄) yields racemic α-hydroxybutyric acid.

-

Fermentation : Specific bacterial strains (e.g., Escherichia coli engineered with lactate dehydrogenase) produce the D- and L-enantiomers, which are combined to form the racemate.

-

-

Neutralization :

The free acid is dissolved in water and titrated with Ba(OH)₂ to pH 7–8. The solution is concentrated under vacuum, and the barium salt crystallizes upon cooling.Challenges :

Process Optimization and Industrial-Scale Production

Continuous vs. Batch Processing

The halogenation-hydrolysis route benefits from continuous processing, as demonstrated in analogous NaGHB production. Key adaptations for barium salt synthesis include:

-

Tubular Reactor Systems : Segmented flow reactors maintain precise temperature control (0–5°C for bromination, 80–90°C for hydrolysis), reducing byproduct formation.

-

In-line pH Monitoring : Automated titration ensures stoichiometric Ba(OH)₂ addition, minimizing excess reagent.

Comparative Performance :

| Metric | Batch Process | Continuous Process |

|---|---|---|

| Reaction Time | 12–24 hours | 2–4 hours |

| Yield | 85% | 90–92% |

| Purity | 95–97% | 98–99% |

| Energy Consumption | High (reflux) | Moderate (flow) |

Purification Strategies

-

Distillation : α,α-Dihalo-GBL byproducts (boiling point 60–70°C at 0.1 mbar) are removed via vacuum distillation prior to hydrolysis.

-

Crystallization : The barium salt is recrystallized from hot water/ethanol (3:1 v/v) to achieve >99% purity.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity Assessment

HPLC Conditions :

-

Column: C18, 5 µm, 250 × 4.6 mm

-

Mobile Phase: 20 mM KH₂PO₄ (pH 3.0)/MeOH (95:5)

-

Flow Rate: 1.0 mL/min

-

Detection: UV 210 nm

Acceptance Criteria :

-

Purity: ≥99.0%

-

Residual Solvents: <0.1% (ICH Q3C)

Applications and Derivative Synthesis

DL-α-Hydroxybutyric acid barium salt serves as a precursor to:

Q & A

Q. What are the standard methods for synthesizing DL-alpha-hydroxybutyric acid barium salt, and how can purity be ensured?

Synthesis typically involves neutralizing DL-alpha-hydroxybutyric acid with barium hydroxide or carbonate under controlled pH conditions. Critical steps include precise stoichiometric ratios, slow addition of reactants, and maintaining low temperatures to prevent decomposition. Purity is verified via elemental analysis (e.g., barium content via ICP-OES) and spectroscopic methods (FTIR for functional groups, NMR for structural confirmation). Recrystallization from aqueous ethanol is recommended to remove impurities .

Q. How is this compound characterized in research settings?

Characterization involves:

- Spectroscopy : NMR (¹H/¹³C) to confirm the absence of racemization and structural integrity.

- Thermal Analysis : TGA/DSC to assess decomposition temperatures and hydration states.

- X-ray Diffraction (XRD) : For crystalline structure determination, especially to distinguish between α and β hydroxybutyrate forms.

- Elemental Analysis : Quantifying barium content to validate stoichiometry .

Q. What are the primary research applications of this compound in metabolic studies?

The compound is used as a substrate or inhibitor in enzymatic assays (e.g., hydroxyacid dehydrogenases) to study ketone body metabolism. Its barium salt form enhances solubility in aqueous buffers, making it suitable for in vitro kinetic studies. Researchers also employ it to model metabolic acidosis or explore lipid metabolism pathways in cellular systems .

Advanced Research Questions

Q. What experimental challenges arise when optimizing the stability of this compound in aqueous solutions?

Barium salts are prone to hydrolysis under acidic or high-temperature conditions, releasing free barium ions, which can interfere with biological assays. To mitigate this:

Q. How can researchers resolve contradictions in reported enzymatic inhibition data involving this compound?

Discrepancies may stem from:

- Batch Variability : Verify synthesis consistency via elemental analysis and XRD.

- Assay Conditions : Standardize pH, temperature, and cofactor concentrations (e.g., NAD⁺/NADH ratios).

- Interference Controls : Include barium-free controls to isolate ion-specific effects. Cross-validate results using alternative inhibitors (e.g., sodium or calcium salts) .

Q. What advanced techniques are recommended for studying the interaction of this compound with lipid bilayers or proteins?

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with membrane proteins.

- Cryo-Electron Microscopy (Cryo-EM) : Visualize structural changes in enzymes upon inhibitor binding.

- Molecular Dynamics Simulations : Model interactions with lipid bilayers to predict permeability or aggregation behavior .

Q. How should researchers design experiments to investigate the compound’s role in oxidative stress models?

- Cell-Based Assays : Treat cultures with the compound and measure reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA).

- Enzymatic Profiling : Assess activity of antioxidant enzymes (e.g., superoxide dismutase, catalase) post-treatment.

- Metabolomic Analysis : Use LC-MS to track changes in ketone bodies, lactate, and TCA cycle intermediates .

Methodological Notes

- Safety Protocols : Barium salts are toxic; use PPE (gloves, goggles) and work in fume hoods. Dispose of waste via regulated chemical channels .

- Data Reproducibility : Document synthesis parameters (e.g., stirring rate, drying time) meticulously, as minor variations can impact crystallinity and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.